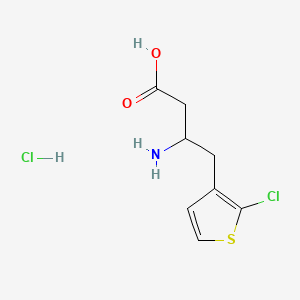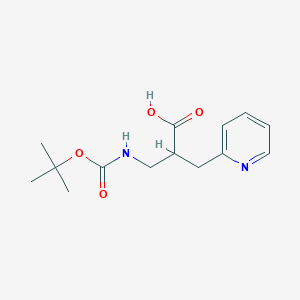![molecular formula C8H15ClN2O B13503699 [2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
[2,3'-Bipyrrolidin]-2'-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3’-Bipyrrolidin]-2’-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of two pyrrolidine rings connected by a single bond, with one of the rings containing a ketone group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable ketone in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of [2,3’-Bipyrrolidin]-2’-one hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
[2,3’-Bipyrrolidin]-2’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of [2,3’-Bipyrrolidin]-2’-one hydrochloride.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [2,3’-Bipyrrolidin]-2’-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, [2,3’-Bipyrrolidin]-2’-one hydrochloride is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various chemical processes.
作用机制
The mechanism of action of [2,3’-Bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
相似化合物的比较
Similar Compounds
Pyridine: A six-membered heterocycle with nitrogen, used in various chemical syntheses.
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Dihydropyridine: A derivative of pyridine, known for its use in calcium channel blockers.
Uniqueness
[2,3’-Bipyrrolidin]-2’-one hydrochloride is unique due to its dual pyrrolidine rings and the presence of a ketone group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form stable salts. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications.
属性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC 名称 |
3-pyrrolidin-2-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6(3-5-10-8)7-2-1-4-9-7;/h6-7,9H,1-5H2,(H,10,11);1H |
InChI 键 |
ILPMXTNMWPUMDR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2CCNC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


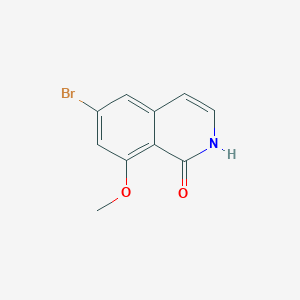
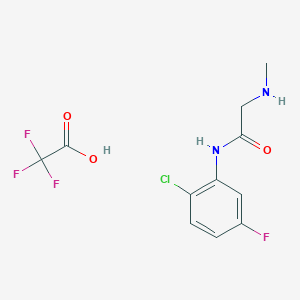
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
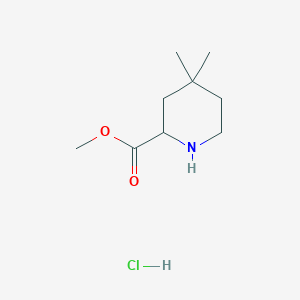
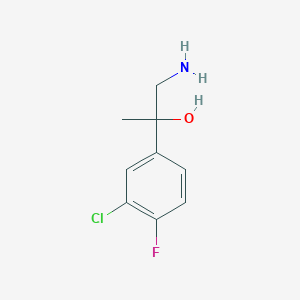
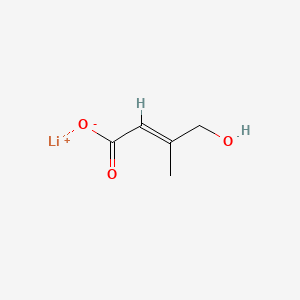
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
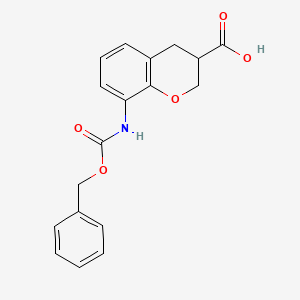
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
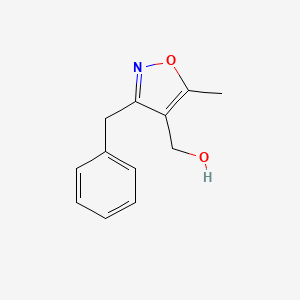
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
